molecular formula C7H6F5I B6247703 1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane CAS No. 2408964-59-8

1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane

Cat. No.: B6247703
CAS No.: 2408964-59-8
M. Wt: 312.02 g/mol
InChI Key: SEFJJYQILCRVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[111]pentane is a unique organofluorine compound characterized by its bicyclo[111]pentane core structure

Preparation Methods

The synthesis of 1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.

    Introduction of the Pentafluoroethyl Group: The pentafluoroethyl group is introduced through a reaction with a suitable fluorinating agent.

    Iodination: The final step involves the iodination of the bicyclo[1.1.1]pentane derivative to yield the target compound.

Chemical Reactions Analysis

1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Scientific Research Applications

1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane exerts its effects is largely dependent on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its fluorinated and iodinated moieties, affecting molecular recognition and binding. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a highly fluorinated group with an iodine atom, which imparts distinct reactivity and potential for diverse applications.

Properties

CAS No.

2408964-59-8

Molecular Formula

C7H6F5I

Molecular Weight

312.02 g/mol

IUPAC Name

1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane

InChI

InChI=1S/C7H6F5I/c8-6(9,7(10,11)12)4-1-5(13,2-4)3-4/h1-3H2

InChI Key

SEFJJYQILCRVHD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)C(C(F)(F)F)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.